
1-甲基-4-硝基萘
描述
1-Methyl-4-nitronaphthalene is a chemical compound that is part of the nitronaphthalene family, which are known for their mutagenic properties. These compounds have been identified in various environmental samples, such as ambient air, and are of interest due to their potential health effects .
Synthesis Analysis
The synthesis of 1-Methyl-4-nitronaphthalene can be achieved through a simple and efficient method using nitric acid as the nitrating agent. This process avoids the use of mixed acid systems, typically composed of concentrated sulfuric acid and nitric acid, and can yield the compound with a high efficiency of 86.6% under mild conditions . Additionally, the preparation of 1-(trimethylsilylmethyl)-4-nitronaphthalene has been studied, revealing that it undergoes silylation more easily compared to benzylsilane, and a ring-substituted nitro product can be obtained at temperatures below 0°C .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-nitronaphthalene has been investigated using various computational methods. It has been found that the global minimum energy structure of the compound in the gas phase is non-planar, with O-N-C-C dihedral angles of approximately 30° . Additionally, the triplet potential energy surface of 1-methyl-8-nitronaphthalene, a related compound, has been mapped, revealing the presence of several minima and providing insights into the reactivity of the compound in its triplet state .
Chemical Reactions Analysis
1-Methyl-4-nitronaphthalene can react with conjugated dienes at high temperatures to afford N-naphthylpyrroles. This reaction demonstrates the versatility of nitronaphthalenes in synthetic chemistry, providing a pathway to synthesize complex heterocyclic compounds . The compound also undergoes metabolism in biological systems, leading to the formation of electrophilic metabolites that can be trapped as glutathione conjugates in tissues such as the lungs and liver .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-nitronaphthalene are influenced by its molecular structure and the presence of functional groups. The compound's mutagenic activities have been quantified using the Ames Salmonella bacterial reversion assay, indicating its potential health risks . The atmospheric chemistry of related nitronaphthalenes has been studied, with photolysis identified as a dominant loss process for these compounds under atmospheric conditions . Furthermore, the ultrafast intersystem crossing in 1-nitronaphthalene has been characterized, showing that the compound has one of the fastest multiplicity changes ever measured, with a singlet lifetime of 100 fs or less in various solvents .
科学研究应用
大气化学
- 对硝基萘等衍生物(如1-甲基-4-硝基萘)的大气化学进行了广泛研究。研究表明,光解是这些化合物在大气中的主要损失过程。这种理解对于预测不同环境条件下各种硝基芳烃(包括硝基萘)的环境浓度至关重要(Arey, Atkinson, Aschmann, & Schuetzle, 1990)。
光化学研究
- 对硝基萘衍生物的激发态动力学进行的研究揭示了复杂的过程,如在非常短的时间尺度(数百飞秒)内向三重态状态的跃迁。这些研究对于理解不同溶剂中化合物(如1-甲基-4-硝基萘)的光化学行为具有重要意义(Vogt, Reichardt, & Crespo-Hernández, 2013)。
安全和危害
属性
IUPAC Name |
1-methyl-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVKAJKOYFHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236757 | |
| Record name | Naphthalene, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitronaphthalene | |
CAS RN |
880-93-3 | |
| Record name | 4-Methyl-1-nitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-nitronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-NITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ISD90391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

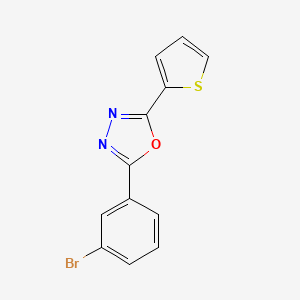

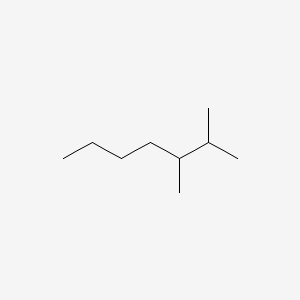
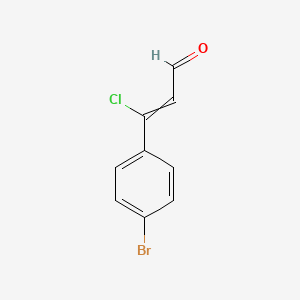
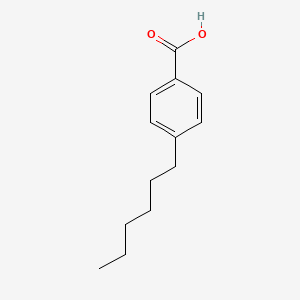
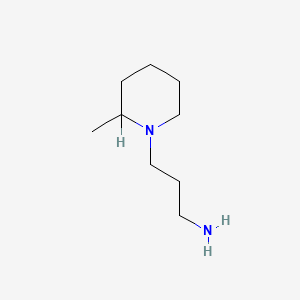

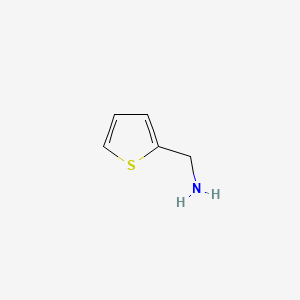
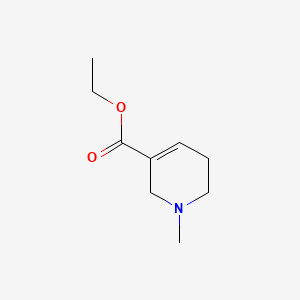
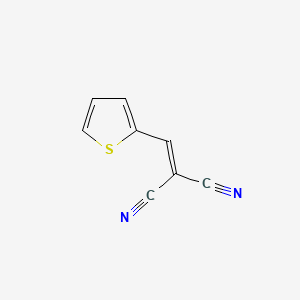
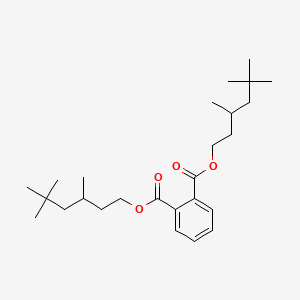
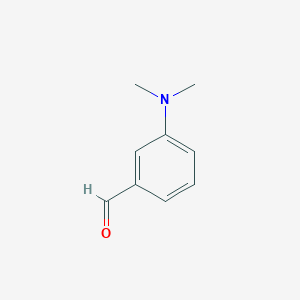
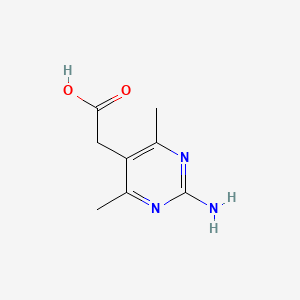
![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)